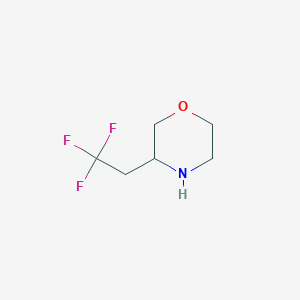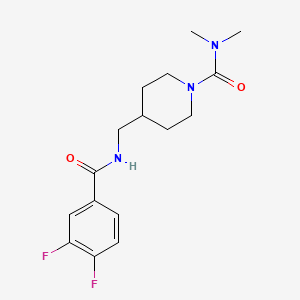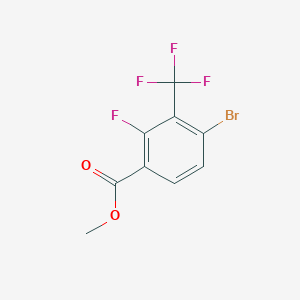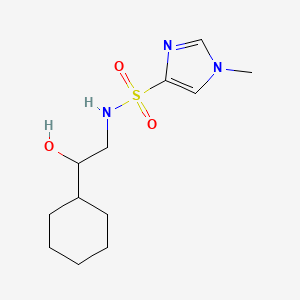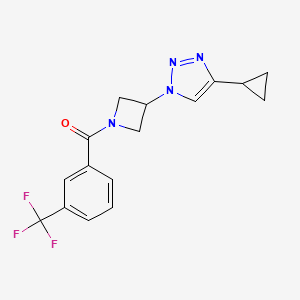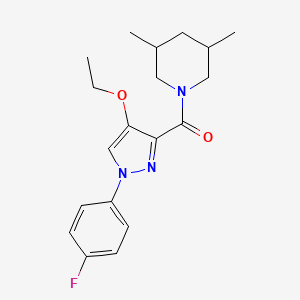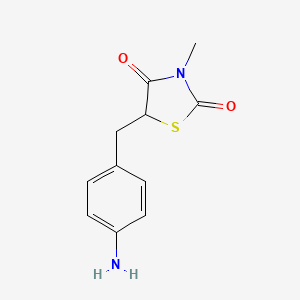
5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione
Descripción general
Descripción
5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione, also known as 4-AB-3-MD, is a unique thiazolane-based molecule that has been used in a variety of scientific research applications. It has an aromatic amine group, an aromatic ring, and a thiazolane ring, making it an interesting molecule to study.
Aplicaciones Científicas De Investigación
Overview
The compound 5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione is a derivative within the class of thiazolidinediones, which has been explored for various scientific research applications. This exploration includes its utility in medicinal chemistry, organic synthesis, and potential therapeutic applications.
Medicinal Chemistry and Drug Discovery
Hydantoin derivatives, including thiazolidinedione motifs, have been extensively studied for their diverse biological and pharmacological activities in therapeutic and agrochemical applications. These compounds are significant for the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoin using the Bucherer-Bergs reaction is noted for its efficiency in the preparation of new organic compounds as potential therapeutics (Shaikh et al., 2023).
Rhodanine and thiazolidinedione moieties have been associated with numerous biological activities, offering insights into the synthesis and occurrence in compound libraries through high-throughput screening (HTS) and virtual high-throughput screening (VHTS). However, the biological activity of compounds possessing a rhodanine moiety should be critically considered due to lack of selectivity and optimization challenges (Tomašič & Mašič, 2012).
Pharmacological Activities
Thiazolidinediones (TZDs) have been recognized for their anti-cancer and metabolic effects, beyond their established use in treating metabolic syndrome and type 2 diabetes. The anti-cancer effects of TZDs neither correlate well with their ability to activate PPARγ receptor nor are affected by the presence of PPARγ receptor antagonists, suggesting their action as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is aberrantly regulated in various cancers (Mughal et al., 2015).
Synthetic and Green Chemistry
The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues, including 1,3-thiazolidine-2,4-diones, has been explored from the mid-nineteenth century to the present day, demonstrating the importance of these nuclei in medicinal chemistry. Advanced synthesis methodologies, including green chemistry, have been developed for obtaining these functional groups, indicating a promising future in the area of medicinal chemistry with potential activities against different diseases (Santos et al., 2018).
Propiedades
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRZYTLQKBPRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


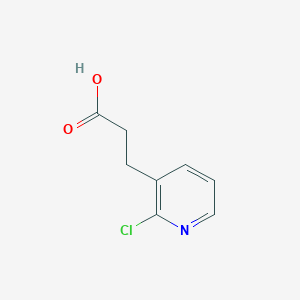
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
